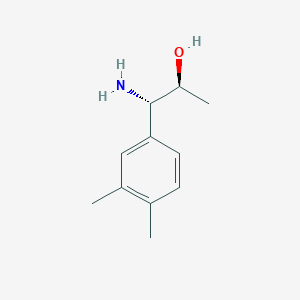
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is a chiral compound with significant interest in various fields of scientific research. This compound features an amino group and a hydroxyl group attached to a propan-2-ol backbone, with a 3,4-dimethylphenyl substituent. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in medicinal chemistry and other scientific disciplines.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethylbenzaldehyde and nitroethane.
Formation of Nitro Alcohol: The initial step involves the condensation of 3,4-dimethylbenzaldehyde with nitroethane under basic conditions to form a nitro alcohol intermediate.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The amino group can be reduced to an alkyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkane.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various products.
Wirkmechanismus
The mechanism of action of (1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL: The enantiomer of the compound with similar chemical properties but different biological activity.
(1S,2S)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a single methyl group on the phenyl ring.
(1S,2S)-1-Amino-1-(3,5-dimethylphenyl)propan-2-OL: A compound with methyl groups at different positions on the phenyl ring.
Uniqueness
(1S,2S)-1-Amino-1-(3,4-dimethylphenyl)propan-2-OL is unique due to its specific stereochemistry and the presence of two methyl groups on the phenyl ring. This configuration imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
(1S,2S)-1-amino-1-(3,4-dimethylphenyl)propan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-7-4-5-10(6-8(7)2)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11+/m0/s1 |
InChI-Schlüssel |
SYFUUWSHYPIFBN-GXSJLCMTSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)[C@@H]([C@H](C)O)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(C(C)O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


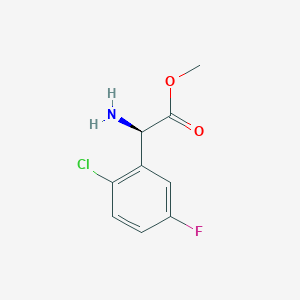

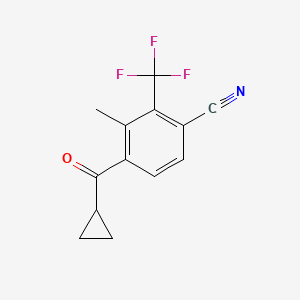
![(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13047575.png)
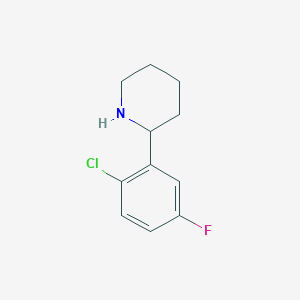

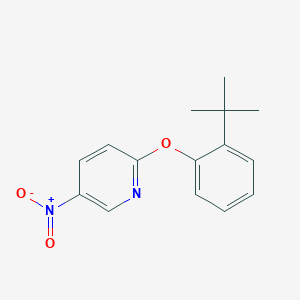
![6-Fluoro-1,3,4,5-tetrahydro-2H-benzo[B]azepin-2-one hcl](/img/structure/B13047596.png)

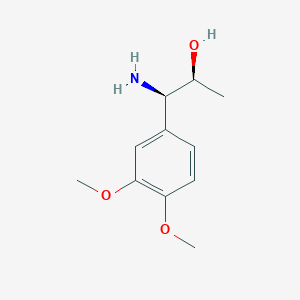
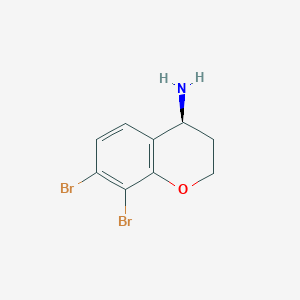
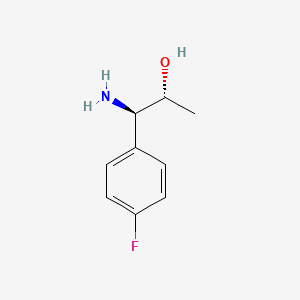
![tert-Butyl7-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13047655.png)

